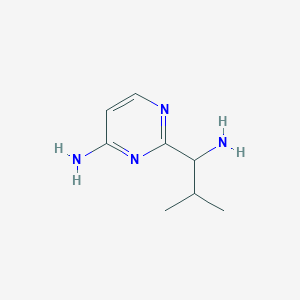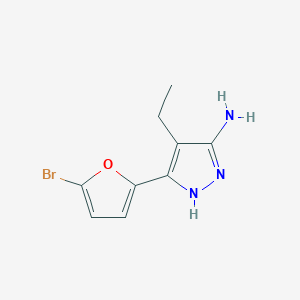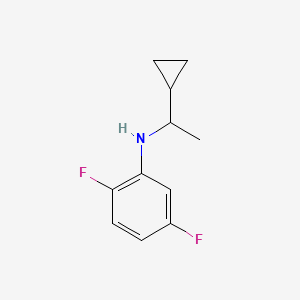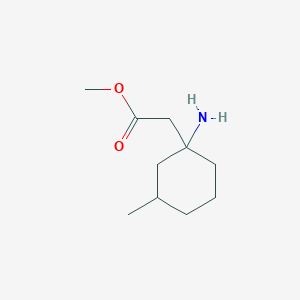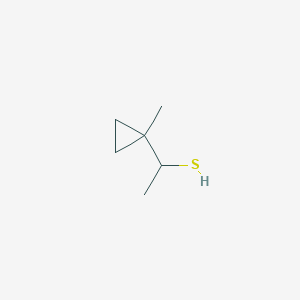
3-(2-Pyridinyl)-2-thiophenecarboxaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Pyridinyl)-2-thiophenecarboxaldehyde is an organic compound that features a pyridine ring attached to a thiophene ring, with an aldehyde functional group at the 2-position of the thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Pyridinyl)-2-thiophenecarboxaldehyde typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of α-cyanoesters with sulfur and ketones.
Coupling of Pyridine and Thiophene Rings: The coupling of the pyridine and thiophene rings can be achieved through cross-coupling reactions such as the Suzuki-Miyaura coupling, which involves the reaction of a halogenated pyridine with a thiophene boronic acid derivative in the presence of a palladium catalyst.
Introduction of the Aldehyde Group: The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the reaction of the thiophene ring with a formylating agent like DMF and POCl3.
Industrial Production Methods
Industrial production of this compound may involve large-scale adaptations of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms may be employed to enhance production efficiency.
化学反応の分析
Types of Reactions
3-(2-Pyridinyl)-2-thiophenecarboxaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atoms on the pyridine and thiophene rings can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 3-(2-Pyridinyl)-2-thiophenecarboxylic acid.
Reduction: 3-(2-Pyridinyl)-2-thiophenemethanol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
3-(2-Pyridinyl)-2-thiophenecarboxaldehyde has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the synthesis of materials with specific electronic and optical properties, such as organic semiconductors and dyes.
作用機序
The mechanism of action of 3-(2-Pyridinyl)-2-thiophenecarboxaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
類似化合物との比較
Similar Compounds
3-(2-Pyridinyl)isoquinoline: Similar structure with an isoquinoline ring instead of a thiophene ring.
2-(2-Pyridinyl)thiophene: Similar structure with the pyridine ring attached at the 2-position of the thiophene ring.
3-(2-Pyridinyl)benzaldehyde: Similar structure with a benzene ring instead of a thiophene ring.
Uniqueness
3-(2-Pyridinyl)-2-thiophenecarboxaldehyde is unique due to the presence of both a pyridine and a thiophene ring, which imparts distinct electronic and steric properties. This unique structure allows for specific interactions with biological targets and materials, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C10H7NOS |
|---|---|
分子量 |
189.24 g/mol |
IUPAC名 |
3-pyridin-2-ylthiophene-2-carbaldehyde |
InChI |
InChI=1S/C10H7NOS/c12-7-10-8(4-6-13-10)9-3-1-2-5-11-9/h1-7H |
InChIキー |
QORZWUIINSLCTM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C2=C(SC=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5-{[(1-Methoxypropan-2-yl)amino]methyl}furan-2-yl)methanol](/img/structure/B13314329.png)
![6-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B13314347.png)
![2-{[1-(2-Methoxyphenyl)propan-2-yl]amino}ethan-1-ol](/img/structure/B13314349.png)
![1-[(Benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-5-[(1H-imidazol-1-yl)methyl]-2-(1,3-thiazol-5-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13314350.png)
![BenzylN-[3-(chlorosulfonyl)propyl]-N-methylcarbamate](/img/structure/B13314352.png)
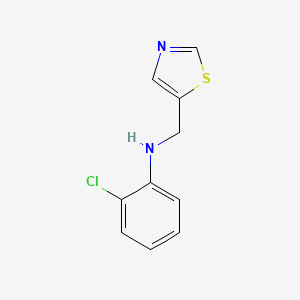
![(1S)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethan-1-amine](/img/structure/B13314356.png)
![1-{[(Benzyloxy)carbonyl]amino}-4-methylcyclohexane-1-carboxylic acid](/img/structure/B13314357.png)
